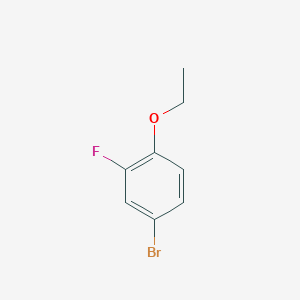

4-Bromo-1-ethoxy-2-fluorobenzene

Vue d'ensemble

Description

4-Bromo-1-ethoxy-2-fluorobenzene is a chemical compound with the molecular formula C8H8BrFO. It has a molecular weight of 219.05 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 4-Bromo-1-ethoxy-2-fluorobenzene consists of a benzene ring substituted with bromo, ethoxy, and fluoro groups . The InChI code for this compound is 1S/C8H8BrFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis

4-Bromo-1-ethoxy-2-fluorobenzene is a liquid at room temperature . It has a molecular weight of 219.05 .Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

One of the key applications of bromo-fluorobenzenes, which includes 4-Bromo-1-ethoxy-2-fluorobenzene, is in the synthesis of pharmaceutical compounds . They serve as valuable building blocks for the preparation of various drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents .

Intermediate in Antipsychotic Agents

Bromo-fluorobenzenes are used as intermediates in the synthesis of atypical antipsychotic agents . These are a group of antipsychotic drugs used to treat psychiatric conditions.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-1-ethoxy-2-fluorobenzene is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is particularly reactive due to the resonance stabilization provided by the aromatic system .

Mode of Action

4-Bromo-1-ethoxy-2-fluorobenzene interacts with its targets through nucleophilic substitution and free radical bromination . In nucleophilic substitution, a nucleophile replaces a leaving group, such as a halide. In free radical bromination, a bromine atom is added to the benzylic position .

Biochemical Pathways

The compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on an aromatic ring with an electrophile, while maintaining the aromaticity of the ring .

Pharmacokinetics

Itsmolecular weight of 219.05 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The result of the action of 4-Bromo-1-ethoxy-2-fluorobenzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the intermediate formed in the reaction, yielding a substituted benzene ring .

Action Environment

The action of 4-Bromo-1-ethoxy-2-fluorobenzene can be influenced by environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Additionally, it should be kept away from heat, sparks, and flame due to its flammability .

Propriétés

IUPAC Name |

4-bromo-1-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTIHOQUIPYSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561203 | |

| Record name | 4-Bromo-1-ethoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-ethoxy-2-fluorobenzene | |

CAS RN |

115467-08-8 | |

| Record name | 4-Bromo-1-ethoxy-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115467-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-ethoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)

![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)

![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)

![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)